molecular formula C25H20F2N2O2S B582637 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid CAS No. 1257093-40-5

1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid

Cat. No. B582637
M. Wt: 450.504
InChI Key: GVXGVDIXINMAAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The benzothiazole ring system is a key structural motif, and the presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diverse, reflecting the complexity of its structure. Key reactions include the formation of the benzothiazole ring system and the introduction of the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its complex molecular structure. The presence of fluorine atoms and the benzothiazole ring system can affect properties such as solubility, stability, and reactivity.

Scientific Research Applications

  • Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist : This compound was identified as a potent S1P1 agonist with minimal activity at S1P3. It demonstrated significant effects in reducing blood lymphocyte counts and attenuating delayed type hypersensitivity responses, indicating potential applications in immunomodulation and inflammatory diseases (Lanman et al., 2011).

  • Synthesis and Pharmacological Evaluation : In another study, similar compounds were synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities, suggesting broad pharmacological applications (Gurupadayya et al., 2008).

  • Dual S1P1/S1P5 Agonist : A related compound demonstrated potent dual agonist activity for S1P1 and S1P5 receptors, with limited activity at S1P3. This compound also reduced blood lymphocyte counts and showed promise in the treatment of autoimmune encephalomyelitis (Cee et al., 2011).

  • Antibacterial Agents : Compounds with azetidine moieties have been synthesized and evaluated for their antibacterial activities, showing potential as novel antimicrobial agents (Frigola et al., 1995).

  • Benzofuran-Based S1P1 Agonists : Similar benzofuran-based compounds have shown excellent in vitro potency and selectivity as S1P1 agonists, indicating potential use in multiple sclerosis treatment (Saha et al., 2011).

Future Directions

The future research directions for this compound could include further exploration of its anti-tubercular activity, investigation of other potential biological activities, and optimization of its synthesis process . Further studies could also explore its physical and chemical properties in more detail.

properties

IUPAC Name

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXGVDIXINMAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid

Citations

For This Compound
2
Citations
BA Lanman, VJ Cee, SR Cheruku… - ACS Medicinal …, 2011 - ACS Publications
Optimization of a benzofuranyl S1P 1 agonist lead compound (3) led to the discovery of 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (14), a …
Number of citations: 24 pubs.acs.org
B Alcaide, P Almendros - Progress in Heterocyclic Chemistry, 2012 - Elsevier
The review covers work published in the calendar year 2011. Synthesis of four-membered oxygen- and nitrogen-containing heterocycles is reviewed. New developments in the reaction …
Number of citations: 6 www.sciencedirect.com

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